Cas no 1803608-15-2 (2-(pyrrolidin-3-yl)acetamide hydrochloride)

2-(Pyrrolidin-3-yl)acetamide hydrochloride is a versatile synthetic intermediate used in pharmaceutical and organic chemistry research. Its pyrrolidine scaffold and acetamide functional group make it valuable for constructing bioactive molecules, particularly in the development of CNS-targeting compounds and enzyme inhibitors. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is often employed in medicinal chemistry for structure-activity relationship (SAR) studies due to its modifiable amine and amide moieties. High-purity grades are available to ensure reproducibility in synthetic applications. Its rigid pyrrolidine core also contributes to conformational restraint in drug design, improving binding affinity and selectivity in target interactions.
2-(pyrrolidin-3-yl)acetamide hydrochloride structure
1803608-15-2 structure
Product Name:2-(pyrrolidin-3-yl)acetamide hydrochloride
CAS No:1803608-15-2
MF:C6H13ClN2O
MW:164.633220434189
MDL:MFCD28506034
CID:5152580
PubChem ID:23133262
Update Time:2026-03-03

2-(pyrrolidin-3-yl)acetamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrrolidin-3-yl)acetamide hydrochloride
    • MDL: MFCD28506034
    • Inchi: 1S/C6H12N2O.ClH/c7-6(9)3-5-1-2-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H
    • InChI Key: GXTQZFVXZMSQPL-UHFFFAOYSA-N
    • SMILES: C(N)(=O)CC1CCNC1.[H]Cl

2-(pyrrolidin-3-yl)acetamide hydrochloride Pricemore >>

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Additional information on 2-(pyrrolidin-3-yl)acetamide hydrochloride

Comprehensive Overview of 2-(pyrrolidin-3-yl)acetamide hydrochloride (CAS No. 1803608-15-2): Properties, Applications, and Research Insights

2-(pyrrolidin-3-yl)acetamide hydrochloride (CAS No. 1803608-15-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydrochloride salt derivative of pyrrolidine acetamide is characterized by its unique molecular structure, combining a pyrrolidine ring with an acetamide functional group. Its chemical formula, C6H13ClN2O, and molecular weight of 164.63 g/mol make it a versatile intermediate in synthetic chemistry.

Recent studies highlight the compound's potential in central nervous system (CNS) drug development, particularly due to its pyrrolidine scaffold, which is a common motif in neuromodulators. Researchers are exploring its role as a precursor for neuroprotective agents and cognitive enhancers, aligning with growing interest in neurodegenerative disease therapeutics. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

From a synthetic perspective, 2-(pyrrolidin-3-yl)acetamide hydrochloride is synthesized via N-alkylation of pyrrolidine derivatives followed by amide coupling and salt formation. Its crystalline structure and high purity (>98% by HPLC) make it suitable for high-throughput screening in drug discovery. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its structural integrity, with characteristic peaks at 2.8–3.2 ppm (pyrrolidine protons) in 1H-NMR.

The compound's stability under physiological pH (4–8) and thermal resistance (decomposition point >200°C) are frequently discussed in pharmaceutical formulation forums. These properties address common search queries about compound shelf life and storage conditions for research chemicals. Notably, it shows compatibility with PEG-based delivery systems, a trending topic in nanomedicine research.

In medicinal chemistry, the pyrrolidin-3-yl moiety's spatial configuration enables selective interactions with G-protein-coupled receptors (GPCRs). This has spurred investigations into its utility for pain management targets, particularly in sigma receptor modulation—a hot topic in chronic pain research. Patent databases reveal its inclusion in several provisional drug applications for neurological conditions.

Environmental and safety profiles of CAS 1803608-15-2 are frequently searched. While not classified as hazardous, standard laboratory safety protocols (gloves, ventilation) are recommended. Its biodegradability (62% in 28 days per OECD 301B) and low bioaccumulation potential (logP ~0.4) make it environmentally favorable compared to traditional heterocyclic compounds.

The compound's structure-activity relationship (SAR) is a focus area in recent computational chemistry studies. Molecular docking simulations suggest affinity for dopamine D3 receptors, correlating with rising interest in precision psychiatry. These computational findings are being validated through in vitro binding assays, a methodology increasingly searched by pharmacology students and researchers.

Supply chain data indicates growing demand for 2-(pyrrolidin-3-yl)acetamide HCl, especially from contract research organizations (CROs). Current market analyses highlight its use in fragment-based drug design, where its molecular weight (<300 Da) and rotatable bond count (3) meet Lipinski's rule criteria—a frequent search term among drug discovery professionals.

Future research directions may explore its chiral separation potential, as the pyrrolidine stereocenter could yield enantiomers with distinct pharmacokinetic profiles. This aligns with industry trends toward stereoselective synthesis, a topic generating substantial academic and industrial interest.

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